molecular formula C21H12AuClF9P B1600810 Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) CAS No. 385815-83-8

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)

Cat. No. B1600810
CAS RN: 385815-83-8
M. Wt: 698.7 g/mol
InChI Key: UNHMCLFZEQKHCQ-UHFFFAOYSA-M
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Description

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), also known as [Tris(para-trifluoromethylphenyl)phosphine]gold(I) chloride, has the empirical formula C21H12AuClF9P and a molecular weight of 698.70 g/mol . It is a white powder, crystals, or chunks.


Molecular Structure Analysis

The molecular structure of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is represented by the following SMILES string: Cl[Au].FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F .


Chemical Reactions Analysis

  • Cycloisomerization : It also catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes at room temperature .

Scientific Research Applications

Structural Analysis and Phenylating Agent

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and similar gold(I) phosphine complexes have been extensively studied for their structural properties. For instance, phenyl[tri(tent-butyl)phosphine]gold(I) has been synthesized using chloro[tri(tert-butyl)phosphine]gold(I) as a starting point, demonstrating the compound's role as a phenylating agent. This process was analyzed using single-crystal X-ray diffraction studies, highlighting the compound's utility in structural chemistry (Sladek et al., 1995).

Molecular Complex Formation

Gold(I) phosphine complexes, including variations like chloro[trimethylphosphine]gold(I), have been shown to form unique molecular structures. These complexes demonstrate various properties like forming helical chains or layers of solvent molecules, as revealed through X-ray diffraction studies. These findings are significant in understanding the molecular complexity and potential applications of these compounds (Angermaier et al., 1994).

Interaction with Gold Halides

Research has also delved into the interaction of similar phosphine complexes with gold halides. For example, gold(I) halide complexes with methoxy-substituted triarylphosphines, which are structurally similar to chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), have been studied. These studies confirm the expected presence of linear two-coordination around gold centers, as evidenced by bond distance and angle data typical for such compounds (Bott et al., 2007).

Aurophilicity and Molecular Motion

The concept of aurophilicity, or the affinity between gold atoms, has been investigated in trinuclear gold(I) complexes, similar to chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). These studies reveal insights into the internal molecular motion within such complexes, contributing to a deeper understanding of their chemical behavior (Zank et al., 1998).

Gold Coordination and Novel Complexes

Exploration into gold coordination has led to the synthesis of novel complexes involving tertiary phosphines with various functionalities. Research on compounds similar to chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) has shown unique conformations and molecular interactions, expanding the scopeof understanding gold-phosphine coordination chemistry. Such studies have practical implications for the design of new materials and catalysts (Fuchs et al., 1997).

Oxidative Addition and Ligand Tuning

The oxidative addition of iodine to gold(I) complexes is significantly influenced by ligand tuning, demonstrating the importance of electronic and steric effects in such reactions. This principle applies to chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)-like compounds, where the nature of the ligand can govern the reactivity and properties of the gold(I) complexes. Such insights are crucial for tailoring the reactivity of gold(I) complexes for specific applications (Schneider et al., 2004).

Anticancer Metallodrugs

Gold(I) phosphine complexes, including derivatives of chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), have shown significant promise as anticancer drugs. These complexes exhibit remarkable tumor cell growth inhibitory effects and high selectivity towards cancer cells. Detailed studies on their anti-tumor mechanisms offer a potential pathway for the development of new anticancer treatments (Reddy et al., 2017).

Future Directions

Research on the applications of this compound as a catalyst in organic synthesis and its potential in other fields remains an exciting avenue for future investigations .

Mechanism of Action

Target of Action

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is an organophosphorus compound that is commonly used as a reagent and catalyst in organic synthesis . The primary targets of this compound are organic molecules that undergo reactions such as aromatic ring substitution, the Josephson-Menger reaction, and C-H bond functionalization .

Mode of Action

The compound interacts with its targets by acting as a catalyst, facilitating various reactions without being consumed in the process . It can participate in a variety of reactions, including the substitution of aromatic rings, the Josephson-Menger reaction, and the functionalization of C-H bonds .

Biochemical Pathways

The exact biochemical pathways affected by Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) depend on the specific reactions it catalyzes. For instance, in the case of aromatic ring substitution, the compound facilitates the replacement of a substituent on an aromatic ring with another substituent . In the Josephson-Menger reaction, it aids in the transformation of certain organic compounds .

Result of Action

The molecular and cellular effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)'s action are largely dependent on the specific reactions it catalyzes. For example, in the case of aromatic ring substitution, the compound enables the formation of new organic molecules with different properties .

Action Environment

The action, efficacy, and stability of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can be influenced by various environmental factors. For instance, the compound is a solid that is soluble in organic solvents such as ether and dimethylformamide . Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, reactions involving this compound are generally carried out under an inert atmosphere , indicating that the presence of oxygen or other reactive gases could potentially impact its efficacy and stability.

properties

IUPAC Name

chlorogold;tris[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F9P.Au.ClH/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;;/h1-12H;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHMCLFZEQKHCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12AuClF9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465663
Record name Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)

CAS RN

385815-83-8
Record name Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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